2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
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Overview
Description
TRANS-2-[2-(2-FLUOROPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID is a chemical compound with the molecular formula C14H15FO3 and a molecular weight of 250.27 g/mol It is characterized by the presence of a fluorophenyl group, an oxoethyl group, and a cyclopentane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-2-[2-(2-FLUOROPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID typically involves the reaction of 2-fluorobenzaldehyde with cyclopentanone in the presence of a base to form the intermediate 2-(2-fluorophenyl)-2-oxoethyl cyclopentane. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
TRANS-2-[2-(2-FLUOROPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include substituted cyclopentane carboxylic acids, alcohol derivatives, and various substituted fluorophenyl compounds .
Scientific Research Applications
TRANS-2-[2-(2-FLUOROPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of TRANS-2-[2-(2-FLUOROPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the oxoethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- TRANS-2-[2-(2-CHLOROPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID
- TRANS-2-[2-(2-BROMOPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID
- TRANS-2-[2-(2-METHOXYPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID
Uniqueness
The presence of the fluorophenyl group in TRANS-2-[2-(2-FLUOROPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLIC ACID imparts unique chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[2-(2-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c15-12-7-2-1-5-11(12)13(16)8-9-4-3-6-10(9)14(17)18/h1-2,5,7,9-10H,3-4,6,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYZYRSOSGRDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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